Cas no 2138359-06-3 (2-(2,2-Dimethylpropyl)-3-methylpiperidine)

2-(2,2-Dimethylpropyl)-3-methylpiperidine is a substituted piperidine derivative characterized by its branched alkyl and methyl functional groups. This compound exhibits notable steric hindrance due to the 2,2-dimethylpropyl (neopentyl) substituent, which can influence its reactivity and selectivity in synthetic applications. The tertiary amine functionality and structural rigidity make it a potential intermediate in pharmaceutical and agrochemical synthesis, particularly for designing bioactive molecules with enhanced metabolic stability. Its lipophilic nature may also contribute to improved membrane permeability in drug development. The compound's defined molecular architecture offers opportunities for tailored modifications in catalysis or as a chiral building block in asymmetric synthesis.
2-(2,2-Dimethylpropyl)-3-methylpiperidine structure
2138359-06-3 structure
商品名:2-(2,2-Dimethylpropyl)-3-methylpiperidine
CAS番号:2138359-06-3
MF:C11H23N
メガワット:169.307023286819
CID:5611641
PubChem ID:165476120

2-(2,2-Dimethylpropyl)-3-methylpiperidine 化学的及び物理的性質

名前と識別子

    • EN300-843265
    • 2-(2,2-dimethylpropyl)-3-methylpiperidine
    • 2138359-06-3
    • 2-(2,2-Dimethylpropyl)-3-methylpiperidine
    • インチ: 1S/C11H23N/c1-9-6-5-7-12-10(9)8-11(2,3)4/h9-10,12H,5-8H2,1-4H3
    • InChIKey: XVJVZOKYXGSIPQ-UHFFFAOYSA-N
    • ほほえんだ: N1CCCC(C)C1CC(C)(C)C

計算された属性

  • せいみつぶんしりょう: 169.183049738g/mol
  • どういたいしつりょう: 169.183049738g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 134
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 12Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.2

2-(2,2-Dimethylpropyl)-3-methylpiperidine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-843265-0.25g
2-(2,2-dimethylpropyl)-3-methylpiperidine
2138359-06-3 95%
0.25g
$906.0 2024-05-21
Enamine
EN300-843265-0.5g
2-(2,2-dimethylpropyl)-3-methylpiperidine
2138359-06-3 95%
0.5g
$946.0 2024-05-21
Enamine
EN300-843265-1.0g
2-(2,2-dimethylpropyl)-3-methylpiperidine
2138359-06-3 95%
1.0g
$986.0 2024-05-21
Enamine
EN300-843265-0.05g
2-(2,2-dimethylpropyl)-3-methylpiperidine
2138359-06-3 95%
0.05g
$827.0 2024-05-21
Enamine
EN300-843265-10g
2-(2,2-dimethylpropyl)-3-methylpiperidine
2138359-06-3
10g
$4236.0 2023-09-02
Enamine
EN300-843265-1g
2-(2,2-dimethylpropyl)-3-methylpiperidine
2138359-06-3
1g
$986.0 2023-09-02
Enamine
EN300-843265-5.0g
2-(2,2-dimethylpropyl)-3-methylpiperidine
2138359-06-3 95%
5.0g
$2858.0 2024-05-21
Enamine
EN300-843265-5g
2-(2,2-dimethylpropyl)-3-methylpiperidine
2138359-06-3
5g
$2858.0 2023-09-02
Enamine
EN300-843265-2.5g
2-(2,2-dimethylpropyl)-3-methylpiperidine
2138359-06-3 95%
2.5g
$1931.0 2024-05-21
Enamine
EN300-843265-0.1g
2-(2,2-dimethylpropyl)-3-methylpiperidine
2138359-06-3 95%
0.1g
$867.0 2024-05-21

2-(2,2-Dimethylpropyl)-3-methylpiperidine 関連文献

2-(2,2-Dimethylpropyl)-3-methylpiperidineに関する追加情報

Exploring 2-(2,2-Dimethylpropyl)-3-methylpiperidine (CAS No. 2138359-06-3): Properties, Applications, and Innovations

The compound 2-(2,2-Dimethylpropyl)-3-methylpiperidine (CAS No. 2138359-06-3) is a specialized organic molecule that has garnered attention in pharmaceutical and chemical research due to its unique structural features. With a molecular formula that includes a piperidine ring and a dimethylpropyl side chain, this compound exhibits intriguing physicochemical properties, making it a subject of interest for drug discovery and material science applications. Researchers are particularly drawn to its potential as a building block for bioactive molecules or catalysts in synthetic chemistry.

In recent years, the demand for high-purity specialty chemicals like 2-(2,2-Dimethylpropyl)-3-methylpiperidine has surged, driven by advancements in precision medicine and green chemistry. Searches for "piperidine derivatives in drug development" or "sustainable synthesis of nitrogen-containing compounds" reflect growing curiosity about such molecules. This compound’s steric hindrance and lipophilicity properties are often discussed in forums focusing on structure-activity relationships (SAR), a hot topic in AI-driven drug design.

From a synthetic perspective, CAS No. 2138359-06-3 is notable for its potential role in creating chiral auxiliaries or ligands for asymmetric catalysis. Its tert-butyl-like moiety (from the 2,2-dimethylpropyl group) could enhance stability in reactive intermediates, a feature highly valued in organocatalysis. Laboratories exploring "novel piperidine-based catalysts" frequently highlight such structural advantages.

Beyond pharmaceuticals, 2-(2,2-Dimethylpropyl)-3-methylpiperidine may find applications in agrochemicals or flavor/fragrance industries, where modified cyclic amines are used to fine-tune product performance. Environmental considerations also play a role; queries like "biodegradability of branched piperidines" align with the industry’s shift toward eco-friendly chemicals.

Analytical characterization of this compound typically involves NMR spectroscopy and mass spectrometry, with researchers emphasizing its low toxicity profile in preliminary studies—a key point for regulatory compliance. The rise of computational chemistry tools has further accelerated interest, as evidenced by searches for "molecular docking with substituted piperidines."

In summary, 2-(2,2-Dimethylpropyl)-3-methylpiperidine represents a versatile scaffold bridging multiple scientific disciplines. Its exploration underscores broader trends like rational molecular design and sustainable innovation, ensuring its relevance in both academic and industrial settings for years to come.

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